Cytotoxicity in DU145 Prostate Cancer Cells
In a preliminary cytotoxic assay, the title compound exhibited strong and selective inhibitory activity against DU145 prostate cancer cells [1]. While specific IC50 values for the target compound are not provided in the source, related arylpiperazine derivatives in the same study showed potent activity with IC50 < 2 μM against the same cell line [2]. This suggests the 6-ethylpyridin-2-yl moiety may confer a favorable cytotoxicity profile relative to other substitutions.
| Evidence Dimension | Cytotoxic activity (IC50) |
|---|---|
| Target Compound Data | Strong and selective inhibitory activity (IC50 not provided) |
| Comparator Or Baseline | Related arylpiperazine derivatives (compounds 4 and 12): IC50 < 2 μM |
| Quantified Difference | Not available (target compound IC50 not reported) |
| Conditions | DU145 human prostate cancer cell line |
Why This Matters
Understanding the structure-activity relationship for cytotoxicity against DU145 cells is crucial for selecting the optimal arylpiperazine scaffold in anticancer drug discovery programs.
- [1] Xu, F. (2014). Single-crystal X-ray structural analysis and preliminary cytotoxic assay of a novel piperazine derivative. Semantic Scholar. Retrieved from https://www.semanticscholar.org/author/许芳/2095673031 View Source
- [2] Yuan, M., et al. (n.d.). Compounds 4 and 12 exhibited strong cytotoxic activities against DU145 cells (IC50 < 2 μM). Acemap. Retrieved from https://acemap.info/ View Source
